molecular formula C12H8BrFO B1295411 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone CAS No. 388-31-8

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone

Cat. No. B1295411
CAS RN: 388-31-8
M. Wt: 267.09 g/mol
InChI Key: ZNXQKCHZJABDHO-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone is a chemical compound with the CAS Number: 388-31-8. It has a molecular weight of 267.1 . The IUPAC name for this compound is 2-bromo-1-(4-fluoro-1-naphthyl)ethanone .


Molecular Structure Analysis

The InChI code for 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone is 1S/C12H8BrFO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and oxygen atoms.


Physical And Chemical Properties Analysis

The compound 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone has a molecular weight of 267.1 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Application Summary : Alpha-Bromoketones are important intermediates in organic synthesis. They can be used to synthesize various organic compounds, including pharmaceuticals and agrochemicals .
  • Method of Application : In a research paper, a new and versatile one-pot strategy was proposed to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone . The 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone was synthesized as part of this research .
  • Results or Outcomes : The paper reported successful synthesis of various alpha-Bromoketones, including 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone can be found online . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXQKCHZJABDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282470
Record name 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone

CAS RN

388-31-8
Record name 388-31-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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